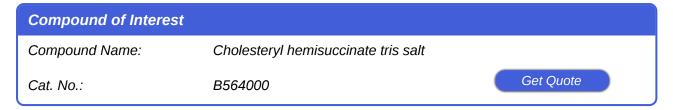


Cholesteryl Hemisuccinate Tris Salt: A Comprehensive Technical Guide for Researchers

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Cholesteryl hemisuccinate tris salt (CHS) is a water-soluble derivative of cholesterol that has emerged as a critical tool in various fields of biological research and drug development. Its unique amphipathic nature, combining the rigid sterol structure of cholesterol with a charged tris salt headgroup, makes it an invaluable reagent for manipulating and stabilizing lipid bilayers and membrane proteins. This technical guide provides a comprehensive overview of CHS, including its properties, key applications, detailed experimental protocols, and its role in cellular signaling pathways.

Physicochemical Properties and Handling

Cholesteryl hemisuccinate is an anionic detergent and a cholesterol derivative modified with a succinate group, and the tris salt form enhances its aqueous solubility.[1] This modification is crucial for its utility in various biochemical applications, particularly those involving lipid membranes and protein interactions.[2]



Property	Value	Reference
Molecular Formula	C35H61NO7	[3]
Molecular Weight	607.86 g/mol	
Appearance	White powder	[4]
Solubility	10 mg/mL in methanol (clear, colorless solution)	[5]
1.2% in a 6% aqueous solution of CHAPS	[4]	
Storage	-20°C	

Handling Recommendations: When preparing solutions, particularly the non-salt form, sonication may be required to achieve dissolution, often until the solution becomes hot to the touch and translucent.[6] For the tris salt form, dissolution in aqueous solutions with detergents is generally easier and may not necessitate extensive sonication.[6] An alkaline pH (e.g., pH 8) can aid in the solubilization of the non-salt form in aqueous buffers containing a detergent.[6]

Key Applications in Research and Drug Development

CHS has a broad range of applications, primarily centered around its ability to mimic cholesterol and modulate the properties of lipid bilayers and membrane proteins.

Liposome Formulation and Drug Delivery

CHS is widely used as a membrane stabilizer in liposome formulations.[7] Its incorporation into liposomes can enhance the stability of the lipid bilayer, as demonstrated in dipalmitoylphosphatidylcholine (DPPC) liposomes.[8] This stabilizing effect is crucial for the development of liposomal drug delivery systems for anticancer drugs, oligonucleotides, and antibiotics.[5] The inclusion of CHS can also confer pH-sensitivity to liposomes, making them fusogenic at acidic pH, a desirable characteristic for targeted drug release in tumor microenvironments or within endosomes.[6][9]



Membrane Protein Solubilization and Stabilization

The solubilization and stabilization of membrane proteins are critical for their structural and functional characterization. CHS, often used in conjunction with other detergents like n-dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG), is essential for stabilizing eukaryotic membrane proteins that reside in cholesterol-rich environments.[10] Its cholesterol-like structure helps to maintain the native conformation and activity of these proteins once they are extracted from their natural lipid environment.[2]

Protein Crystallography

Obtaining high-resolution structures of membrane proteins through X-ray crystallography is notoriously challenging. CHS has proven to be a valuable additive in the crystallization of these proteins, particularly G protein-coupled receptors (GPCRs).[11] By mimicking the native cholesterol environment and stabilizing the protein, CHS facilitates the formation of well-ordered crystals suitable for diffraction studies.[11]

Anticancer and Hepatoprotective Agent

Research has indicated that CHS possesses antitumor and hepatoprotective activities.[7][12] It has been shown to inhibit the growth of tumor cells by inhibiting DNA polymerase and DNA topoisomerase, thereby interfering with DNA replication and repair.[1][12] Additionally, CHS has demonstrated a protective effect against acetaminophen-induced liver damage by preventing apoptosis and necrosis of hepatocytes.[12]

Quantitative Data

The following tables summarize key quantitative data related to the use of **Cholesteryl Hemisuccinate Tris Salt** in various experimental contexts.

Table 1: Inhibition of DNA Polymerases by Cholesteryl Hemisuccinate



Enzyme	Family	IC50 (μM)	Reference
Rat DNA polymerase β	X	2.9	[13][14]
Human DNA polymerase λ	X	6.3	[13][14]
Human Terminal deoxynucleotidyltransf erase (TdT)	X	6.5	[13]
Human DNA topoisomerase I	-	25	[14]
Mammalian DNA polymerase γ	A	131	[13]
Mammalian DNA polymerases α , δ , ϵ	В	89.2 - 98.0	[13]
Mammalian DNA polymerases ι, η, κ	Υ	120 - 125	[13]

Table 2: Applications of Cholesteryl Hemisuccinate Tris Salt in Experimental Systems



Application	System/Assay	Concentration/ Ratio	Key Finding	Reference
Liposome Formation	CHEMS/DPPC lipid films	> 0.1 (molar ratio)	Formation of unilamellar vesicles.	[6]
Membrane Protein Solubilization	Eukaryotic membrane proteins	In mixtures with DDM or LMNG	Stabilization of proteins from cholesterol-rich environments.	[10]
pH-Sensitive Liposomes	CHEMS Large Unilamellar Vesicles (LUVs)	-	Undergo fusion below pH 4.3.	[9]
Liposome Stabilization	Saikosaponin-D (SSD) Liposomes	-	More effective than cholesterol in increasing DPPC membrane stability.	[8]

Detailed Experimental Protocols Preparation of a 10% DDM / 2% CHS Stock Solution for Membrane Protein Solubilization

This protocol describes the preparation of a detergent stock solution containing Cholesteryl Hemisuccinate for the solubilization of membrane proteins.

Materials:

- n-Dodecyl-β-D-maltoside (DDM)
- Cholesteryl hemisuccinate (CHS)
- 1 M Tris-HCl, pH 8.0



- Ultrapure water
- 50 mL conical tube
- Probe sonicator
- Rotator

Procedure:

- To a 50 mL conical tube, add 30 mL of ultrapure water.
- Add 10 mL of 1 M Tris-HCl, pH 8.0 to achieve a final buffer concentration of 200 mM.
- Add 5 g of DDM to the tube and cap tightly.
- Invert the tube or use a rotator until the DDM is completely dissolved.
- Add 1 g of CHS to the DDM solution.
- Sonicate the solution continuously until it becomes hot to the touch and translucent.
- Bring the final volume to 50 mL with ultrapure water.
- Place the tube on a rotator at room temperature until the solution becomes transparent.
- Cool the solution to 4°C on ice before use or storage.

Preparation of CHS-Containing Liposomes by Thin-Film Hydration

This protocol outlines the general steps for preparing liposomes incorporating CHS using the thin-film hydration method.

Materials:

- Cholesteryl hemisuccinate tris salt (CHS)
- Phospholipids (e.g., DPPC, POPC)



- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., PBS, Tris-buffered saline)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder (optional)

Procedure:

- Dissolve the desired lipids, including CHS, in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of CHS to other lipids should be determined based on the specific application.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Ensure the temperature of the water bath is above the phase transition temperature (Tm) of the lipids.
- Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.
- Hydrate the lipid film by adding the aqueous hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid Tm.
- Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
- For the formation of unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size.

Signaling Pathways and Experimental Workflows Signaling Pathways

Inhibition of DNA Polymerase Family X



Cholesteryl hemisuccinate acts as a selective inhibitor of the family X DNA polymerases, which are involved in DNA repair. This inhibition is a key mechanism behind its observed anticancer effects.[13]



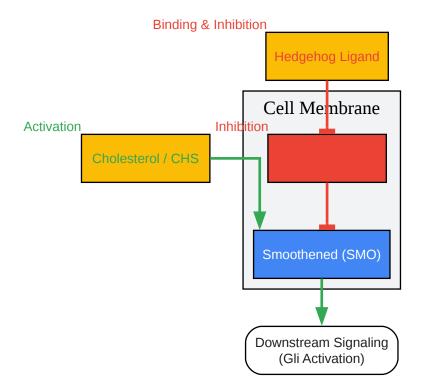
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Caption: Inhibition of DNA Polymerase Family X by CHS.

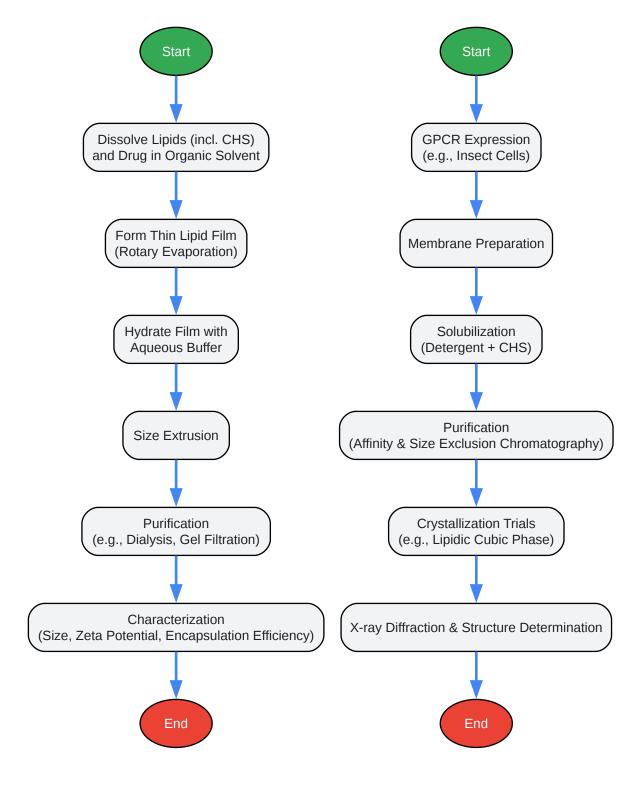
Role in Hedgehog Signaling (Conceptual)

Cholesterol is a known activator of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. As a cholesterol analog, CHS is expected to mimic this function, thereby influencing this critical developmental and cancer-related pathway.









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